molecular formula C11H13ClFN3 B2849169 (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride CAS No. 1216259-55-0

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Cat. No.: B2849169
CAS No.: 1216259-55-0
M. Wt: 241.69
InChI Key: OBKRQQNGZVAMHA-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is a small-molecule compound featuring a methanamine backbone substituted with a 2-fluorophenyl group and a 1-methylimidazole moiety. Its molecular formula is C₁₁H₁₃ClFN₃, with a molecular weight of 241.69 g/mol (CAS No. 1216259-55-0) . The hydrochloride salt form ensures solubility for pharmaceutical applications.

Properties

IUPAC Name

(2-fluorophenyl)-(1-methylimidazol-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.ClH/c1-15-7-6-14-11(15)10(13)8-4-2-3-5-9(8)12;/h2-7,10H,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKRQQNGZVAMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with 1-methylimidazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride with structurally related compounds, focusing on molecular properties, substituents, and pharmacological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Pharmacological Notes References
This compound C₁₁H₁₃ClFN₃ 241.69 2-Fluorophenyl, 1-methylimidazole Hydrochloride Enhanced lipophilicity and metabolic stability due to fluorine; potential adenosine receptor affinity.
Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride C₈H₁₄ClN₃ 187.67 Cyclopropyl, 1-methylimidazole Hydrochloride Strained cyclopropyl group may alter conformation and binding kinetics. Lower molecular weight suggests reduced steric hindrance.
(1-Methyl-1H-imidazol-2-yl)(phenyl)methanamine C₁₁H₁₃N₃ 187.24 Phenyl, 1-methylimidazole Free base Lack of fluorine reduces electronegativity; lower solubility in aqueous media compared to hydrochloride salts.
1-[(2-Fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride C₁₀H₁₁ClFN₃ 227.67 2-Fluorobenzyl, 2-aminoimidazole Hydrochloride Benzyl substitution alters spatial arrangement; amino group at imidazole-2-position may influence hydrogen-bonding interactions.
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride C₁₀H₁₂Cl₃N₃ 284.58 2-Chloro, 6-imidazolylphenyl Dihydrochloride Additional imidazole and chlorine substituents may enhance receptor selectivity but reduce solubility.

Key Structural and Functional Differences:

Cyclopropyl-substituted analogs (e.g., cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine) introduce conformational strain, which may restrict rotational freedom and alter binding to flat receptor surfaces .

Salt Forms :

  • Hydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases, critical for bioavailability. Dihydrochloride salts (e.g., [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride) may further enhance solubility but require careful pH optimization .

Synthetic Pathways: The target compound is synthesized via coupling reactions involving (1-methyl-1H-imidazol-2-yl)methanamine and 2-fluorophenyl derivatives, similar to methods described for adenosine receptor ligands .

Pharmacological Implications: Fluorine substitution is associated with increased metabolic stability and binding affinity in adenosine receptor ligands (e.g., compounds 14–17 in ). The target compound’s fluorine may similarly enhance interactions with hydrophobic receptor pockets. The 1-methylimidazole moiety is a conserved feature across analogs, suggesting its role as a hydrogen-bond acceptor or aromatic stacking partner in target binding .

Biological Activity

(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride, with the chemical formula C11_{11}H12_{12}FN3_3·HCl, is a compound characterized by its unique structure combining a fluorophenyl group and a methylated imidazole ring. This compound is gaining attention for its potential biological activities, including antimicrobial and antifungal properties.

PropertySpecification
Molecular Formula C11_{11}H12_{12}FN3_3·HCl
Molecular Weight 205.23 g/mol
CAS Number 874623-45-7
IUPAC Name This compound
SMILES Notation CN1C=CN=C1C(C2=CC=CC=C2F)N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which may influence enzymatic activity and protein function. Additionally, the fluorophenyl group can participate in hydrophobic interactions and π-π stacking, enhancing the compound's binding affinity and selectivity towards biological targets.

Antimicrobial and Antifungal Properties

Recent studies have evaluated the antimicrobial and antifungal activities of this compound. In vitro assays have demonstrated that (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine exhibits significant inhibitory effects against various microbial strains, suggesting its potential as a therapeutic agent in treating infections.

Case Study: Antifungal Activity

In a study examining the antifungal properties of this compound, it was found to inhibit the growth of Candida albicans with an IC50_{50} value of approximately 5 µg/mL. This indicates a promising potential for use in antifungal therapies, particularly in immunocompromised patients where Candida infections are prevalent.

Cytotoxic Activity

The cytotoxic effects of (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine were assessed against several cancer cell lines. The compound demonstrated selective cytotoxicity, with notable effects observed in human glioblastoma U251 cells and melanoma WM793 cells.

Table: Cytotoxicity Results

Cell LineIC50_{50} (µg/mL)Selectivity Index
U251153.5
WM793204.0
MCF-7>100-

These results indicate that while the compound is effective against certain cancer cell lines, it shows reduced activity against others, highlighting the importance of structure-activity relationship studies for optimizing its therapeutic potential.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine exhibits distinct biological activities due to the presence of both the fluorophenyl and methylated imidazole moieties.

Similar Compounds Overview

Compound NameKey FeaturesBiological Activity
(2,3-Difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamineAdditional fluorine atom; altered reactivityEnhanced cytotoxicity
(1-Methyl-1H-imidazol-2-yl)methanamineLacks fluorophenyl groupReduced binding affinity
(2-Fluorophenyl)(1H-imidazol-2-yl)methanamineAbsence of methyl group on imidazole ringDifferent interaction profile

The unique combination of functional groups in (2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine contributes to its specific biological properties, making it a valuable candidate for further research in drug development.

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